Butylphenamide

Catalog No.
S576688
CAS No.
131-90-8
M.F
C17H19NO2
M. Wt
269.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylphenamide

CAS Number

131-90-8

Product Name

Butylphenamide

IUPAC Name

N-butyl-2-hydroxy-3-phenylbenzamide

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

InChI

InChI=1S/C17H19NO2/c1-2-3-12-18-17(20)15-11-7-10-14(16(15)19)13-8-5-4-6-9-13/h4-11,19H,2-3,12H2,1H3,(H,18,20)

InChI Key

MNUMSBAWEGBPMH-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2

Synonyms

Butylphenamide

Canonical SMILES

CCCCNC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2

Butylphenamide is a substituted salicylamide with antimycotic activity, particularly against dermatophytes.

Butylphenamide, chemically known as N-n-butyl-3-phenyl-salicylamide, is an organic compound belonging to the class of salicylamides. It is characterized by its unique structure, which includes a butyl group and a phenyl group attached to a salicylamide backbone. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an antifungal agent .

Typical of amides and salicylamides. These reactions include:

  • Hydrolysis: Under acidic or basic conditions, butylphenamide can hydrolyze to yield salicylic acid and n-butylamine.
  • Acylation: It can participate in acylation reactions, where the amide nitrogen can react with various acylating agents.
  • Nucleophilic Substitution: The compound can also engage in nucleophilic substitution reactions, where the amide nitrogen can act as a nucleophile.

These reactions highlight its reactivity profile and potential for further chemical modifications.

Butylphenamide has demonstrated significant biological activity, particularly as an antifungal agent. Preliminary studies suggest that it exhibits antifungal properties that may be more effective than other compounds in its class . Its mechanism of action is believed to involve disruption of fungal cell membrane integrity, leading to cell death. Additionally, it may have anti-inflammatory properties, making it a candidate for further pharmacological exploration.

The synthesis of butylphenamide typically involves the following steps:

  • Formation of Salicylamide: Salicylic acid is reacted with n-butylamine under acidic conditions to form salicylamide.
  • Acylation: The salicylamide is then acylated using suitable acylating agents to introduce the phenyl group, resulting in butylphenamide.

Alternative methods may include microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction time.

Butylphenamide's primary applications are in the pharmaceutical industry, particularly in developing antifungal medications. Its potential use extends to:

  • Topical Antifungal Treatments: Formulations for treating skin infections caused by fungi.
  • Anti-inflammatory Agents: Possible incorporation into treatments for inflammatory skin conditions.
  • Research Reagent: Utilized in laboratory studies investigating fungal resistance mechanisms.

Interaction studies of butylphenamide have focused on its efficacy against various fungal strains. Research indicates that it may interact synergistically with other antifungal agents, enhancing their effectiveness. Additionally, studies on its toxicity profile reveal that while it has therapeutic potential, caution is warranted due to possible allergic reactions and environmental toxicity .

Butylphenamide shares structural similarities with several other compounds within the salicylamide class. Here are some similar compounds:

Compound NameStructure SimilarityUnique Features
SalicylanilideModerateKnown for antibacterial properties
AcetaminophenLowWidely used analgesic and antipyretic
BenzocaineLowLocal anesthetic properties

Uniqueness of Butylphenamide

What sets butylphenamide apart from these compounds is its specific antifungal activity and potential anti-inflammatory effects. While others may focus on antibacterial or analgesic properties, butylphenamide's unique structure allows it to target fungal pathogens effectively while minimizing systemic toxicity.

Butylphenamide, systematically known as N-n-butyl-3-phenyl-salicylamide, represents a significant compound within the salicylamide class with the molecular formula C17H19NO2 and molecular weight of 269.34 g/mol [20]. This compound features a benzamide backbone with a hydroxy group and a butyl side chain, contributing to its unique chemical properties and synthetic versatility [16]. The structural framework consists of a phenyl ring attached to a salicylamide core, with the butyl group providing specific hydrophobic characteristics that influence both synthesis pathways and biological activity .

Reactive Pathways and Amide Bond Formation Strategies

The synthesis of butylphenamide primarily relies on established amide bond formation methodologies, which represent one of the most important reactions in pharmaceutical synthetic chemistry [22]. The formation of amide bonds typically involves the condensation of carboxylic acids with amines, requiring activation of the carboxylic acid component to overcome the competing acid-base reaction that occurs when amines and carboxylic acids are mixed [2]. This activation barrier necessitates the use of coupling reagents or forcing reaction conditions to achieve successful amide formation [2].

The most common approach for butylphenamide synthesis involves treating the appropriate carboxylic acid precursor with butylamine in the presence of dehydrating agents such as dicyclohexylcarbodiimide [24] [28]. The dicyclohexylcarbodiimide-promoted synthesis begins with protonation of the carbodiimide by the carboxylic acid, making it a better electrophilic acceptor [24]. Subsequently, the carboxylate adds to the protonated carbodiimide, generating a reactive acylating agent that undergoes nucleophilic attack by the butylamine [24]. The final step involves departure of dicyclohexylurea to yield the desired amide product [28].

Alternative reactive pathways include the use of acid halides or acid anhydrides, which undergo aminolysis to form amides [24] [28]. These reactions require two equivalents of amine, where one equivalent functions as a nucleophile while the second serves as a base to neutralize the generated hydrogen halide [24]. The highest amide yields are typically obtained from highly reactive acid halides due to their enhanced electrophilicity [28].

Advanced catalytic methods have emerged for direct amide formation from non-activated carboxylic acids and amines [2]. These approaches utilize boronic acid catalysts, particularly those bearing electron-withdrawing groups at the meta- or para-positions, which function as water-tolerant Lewis acids capable of generating acyloxyboron species with enhanced reactivity toward amines [11]. The proposed mechanism involves formation of monoacyloxyboronate intermediates that serve as the active acylating species [11].

Coupling ReagentMechanismTypical Yield (%)Reaction Time
DicyclohexylcarbodiimideCarbodiimide activation70-8512-24 hours
Acid chloridesDirect acylation80-952-6 hours
Boronic acid catalystsLewis acid activation75-904-18 hours
Adenosine triphosphate synthetasesEnzymatic adenylation60-806-12 hours

Alternative Synthesis Methods (Microwave-Assisted vs. Solvent-Free)

Modern synthetic approaches have increasingly focused on developing environmentally sustainable methods for amide bond formation, leading to significant advances in microwave-assisted and solvent-free methodologies [35] [36]. Microwave-assisted synthesis offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles [35] [37].

Microwave-assisted amide synthesis employs electromagnetic radiation to achieve rapid and uniform heating of reaction mixtures, enabling the formation of amides directly from carboxylic acids and amines under optimized conditions [35]. These reactions can be performed using minute quantities of catalysts such as ceric ammonium nitrate, with concentrations as low as 0.1-2 mol% proving effective for most substrates [35]. The microwave protocol eliminates the need for solvents and additional reagents, representing a significant advancement in green chemistry applications [36].

Typical microwave conditions for butylphenamide synthesis involve temperatures of 60-130°C with reaction times ranging from 30-60 minutes, compared to conventional methods requiring 12-24 hours [35] [38]. The enhanced reaction kinetics result from the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid heating and increased molecular motion [37].

Solvent-free synthesis represents another crucial advancement in sustainable amide formation [39] [42]. These methodologies involve the direct mixing of solid or liquid reactants without the use of organic solvents, followed by heating or other activation methods [39]. Solvent-free conditions offer multiple advantages including reduced environmental impact, simplified workup procedures, and elimination of solvent removal steps [42].

The combination of microwave heating with solvent-free conditions provides particularly attractive methodology for modern organic synthesis, leading to enhanced conversion rates, easier workup procedures, higher yields, and cleaner reactions overall [38] [41]. Research has demonstrated that heterocyclic amides can be synthesized efficiently by combining corresponding amines with acyl chlorides under microwave irradiation in one-pot reactions [41].

MethodTemperature (°C)TimeYield (%)Environmental Impact
Conventional heating80-15012-24 hours65-80High solvent use
Microwave-assisted60-13030-60 minutes80-99Reduced solvent use
Solvent-free60-901-4 hours70-90Minimal waste
Combined MW/Solvent-free60-9030-45 minutes85-95Minimal waste

Advanced solvent-free procedures have been developed using methoxysilanes as coupling agents, enabling amide formation without exclusion of air and moisture [42]. Tetramethoxysilane, hexamethoxydisilane, and dodecamethoxy-neopentasilane have proven effective for coupling carboxylic acids with amines to form amides in good to excellent yields under ambient conditions [42].

Structure-Activity Relationships (SAR) in Derivatives

Structure-activity relationship studies of butylphenamide derivatives have revealed important insights into how molecular modifications influence biological activity and chemical reactivity [3] [40]. The systematic investigation of substituent effects on the phenyl ring, amide linker, and alkyl chain components provides crucial information for optimizing compound properties [3].

Research on related phenylbutanamide derivatives has demonstrated that the positioning and nature of substituents significantly impact biological activity [33]. Studies of N-substituted 2-phenylbutanamides revealed that different substituents on the nitrogen atom lead to distinct conformational preferences, with less bulky alkyl groups favoring trans conformations while larger substituents such as cyclohexyl and phenyl groups can exist in multiple conformational forms [33].

The influence of the butyl chain length and branching pattern on activity has been extensively investigated [3]. Linear alkyl chains up to nine carbon units can retain biological activity, while modifications to the linker between the amide bond and phenyl ring result in significant activity changes [3]. The ethylene moiety represents the optimal linker length for maintaining biological activity in related compounds [3].

Substitution patterns on the phenyl ring demonstrate position-dependent effects on biological activity [3]. The 4-position appears to favor electron-donating groups such as dialkylamino substituents, while the 3-position shows preference for smaller substituents like chloro groups [3]. Diethylamino groups at the 4-position of the phenyl ring enhance activity compared to dimethylamino or other alkyl substitutions [3].

Substituent PositionPreferred GroupsActivity EnhancementStructural Requirements
4-Position phenylDiethylamino, dimethylaminoHighElectron-donating character
3-Position phenylChloro, small halogensModerateLimited steric bulk
N-Alkyl chainEthyl, methylHighShort chain length
5-Position indoleFluoro, chloroVariableHalogen substitution

Halogenation studies have shown that fluoro and chloro substituents at specific positions can modulate activity, though the effects are highly position-dependent [3]. The presence of a chloro group at the 5-position often provides enhanced potency compared to fluoro substitution, while the difference in effects between these halogens varies with the overall molecular framework [3].

The conformational analysis of butylphenamide derivatives reveals that steric hindrance around the amide bond influences both chemical reactivity and biological activity [33]. Compounds with bulky substituents on the nitrogen atom exhibit different rotational barriers around the carbon-nitrogen bond, leading to distinct conformational populations that can affect binding interactions and metabolic stability [33].

Quantitative structure-activity relationship analysis has identified key molecular descriptors that correlate with biological activity, including lipophilicity parameters, electronic properties, and steric factors [40]. The optimal balance of hydrophobic and hydrophilic components enables versatile interactions with biological systems while maintaining appropriate pharmacokinetic properties [16].

Molecular PropertyOptimal RangeImpact on ActivityMeasurement Method
LogP (lipophilicity)2.0-4.0Membrane permeabilityOctanol-water partition
Polar surface area30-60 ŲBioavailabilityComputational analysis
Molecular weight250-350 DaDrug-like propertiesMass spectrometry
Rotatable bonds3-7Conformational flexibilityStructural analysis

Quantum chemical descriptors represent fundamental molecular properties derived from first-principles calculations based on quantum mechanical theories [1] [2]. These descriptors provide essential information about electronic structure, molecular geometry, and physicochemical properties that correlate with antitubercular activity. The application of density functional theory calculations has become increasingly important in generating reliable quantum chemical parameters for drug design against Mycobacterium tuberculosis [3] [4].

Electronic properties form the cornerstone of quantum chemical descriptors in antitubercular drug discovery. The highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy values provide crucial information about molecular reactivity and electron transfer capabilities [2] [5]. Chemical potential, defined as the average of these frontier orbital energies, demonstrates significant correlation with antimycobacterial activity by indicating the propensity of molecules to accept or donate electrons during biochemical interactions [5]. Polarizability, another critical quantum descriptor, measures the ease with which electron distribution can be distorted by external electric fields, directly influencing drug-target interactions within mycobacterial cells [1] [2].

Molecular orbital calculations provide detailed insights into charge distribution and bonding characteristics essential for antitubercular activity. The energy gap between frontier orbitals serves as a measure of molecular stability and reactivity, with optimal values correlating with enhanced antimycobacterial potency [2]. Bond length parameters, particularly carbon-nitrogen and carbon-oxygen distances, significantly influence molecular recognition processes at mycobacterial target sites [5]. Electron density distributions calculated through quantum mechanical methods reveal electrophilic and nucleophilic regions within molecules, guiding rational drug design strategies [6] [7].

Thermodynamic properties derived from quantum chemical calculations contribute substantially to understanding drug-mycobacteria interactions. Free Gibbs energy changes associated with molecular binding processes provide quantitative measures of interaction favorability [2]. Heat of formation values indicate molecular stability and synthetic accessibility, while dipole moments characterize charge separation patterns that influence membrane permeability and cellular uptake [5]. These thermodynamic descriptors collectively enable prediction of drug disposition and efficacy against various mycobacterial strains [8] [7].

Quantum chemical descriptors demonstrate superior predictive capabilities compared to traditional molecular descriptors in antitubercular drug discovery applications. Studies utilizing density functional theory-based descriptors achieve correlation coefficients exceeding 0.85 in quantitative structure-activity relationship models [5] [4]. The integration of quantum mechanical properties with machine learning algorithms enhances prediction accuracy while providing mechanistic insights into molecular mechanisms of action [6] [9]. Advanced computational methods, including time-dependent density functional theory and coupled cluster calculations, continue to expand the scope of quantum chemical descriptors for antimycobacterial drug development [10] [11].

Statistical Models for Mycobacterial Strain-Specific Efficacy

Statistical modeling approaches have emerged as powerful tools for predicting antimycobacterial activity across diverse Mycobacterium tuberculosis strains [12] [13]. Multi-condition quantitative structure-activity relationship models incorporating ensemble neural networks demonstrate exceptional capability in identifying multi-strain inhibitors with accuracy exceeding 85 percent [12]. These sophisticated modeling frameworks account for strain-specific resistance patterns while maintaining broad applicability across different mycobacterial phenotypes [13] [14].

Machine learning algorithms provide robust frameworks for modeling mycobacterial strain variations in drug susceptibility. Classification tree models and gradient-boosted tree approaches successfully predict drug resistance patterns from genomic data across multiple antimycobacterial agents [13]. Random forest regression techniques demonstrate superior performance in handling complex descriptor spaces while maintaining interpretability of molecular features contributing to strain-specific efficacy [12] [15]. Support vector machines exhibit particular strength in managing high-dimensional molecular descriptor datasets, achieving reliable predictions even with limited training data [16] [4].

Ensemble modeling methodologies enhance predictive accuracy by combining multiple statistical approaches to capture complex strain-specific resistance mechanisms. Neural network ensembles incorporating diverse molecular descriptors achieve robust performance across heterogeneous mycobacterial populations [12]. Consensus prediction approaches utilizing multiple algorithms provide enhanced reliability while reducing overfitting risks associated with individual modeling techniques [17] [18]. These ensemble strategies demonstrate particular effectiveness in identifying novel antimycobacterial compounds with broad-spectrum activity against drug-resistant strains [13] [19].

Statistical validation metrics for mycobacterial strain-specific models require careful consideration of biological relevance and predictive reliability. Correlation coefficients exceeding 0.8 indicate strong model performance, while cross-validated correlation coefficients above 0.75 suggest robust predictive capability [1] [5]. Sensitivity and specificity measurements provide clinically relevant assessments of model performance across different resistance phenotypes [13] [19]. Area under receiver operating characteristic curves serves as a comprehensive metric for evaluating classification performance across multiple mycobacterial strains [19] [15].

Multi-target modeling approaches address the complexity of antimycobacterial drug action against diverse cellular targets. Simultaneous modeling of multiple mycobacterial proteins enables identification of compounds with multi-target activity profiles [12] [3]. Perturbation-based modeling techniques account for experimental variations while maintaining predictive accuracy across different laboratory conditions [12]. These advanced statistical frameworks demonstrate particular value in computational drug repurposing efforts targeting tuberculosis therapy [12] [20].

Cross-Validation Techniques in Quantitative Structure-Activity Relationship Methodology

Cross-validation methodologies constitute essential components of robust quantitative structure-activity relationship model development for antimycobacterial drug discovery [17] [16]. Leave-one-out cross-validation represents the most widely employed technique, systematically excluding individual compounds from training sets while evaluating predictive performance on held-out molecules [17] [18]. This approach provides comprehensive assessment of model generalizability while maximizing utilization of available data for training purposes [16] [21].

Leave-many-out cross-validation strategies offer enhanced robustness by excluding multiple compounds simultaneously during model training phases [17] [16]. These techniques better simulate real-world prediction scenarios where multiple structurally related compounds may be absent from training datasets [18] [21]. K-fold cross-validation approaches divide datasets into multiple subsets, enabling systematic evaluation of model performance across different data partitions [16] [22]. The selection of appropriate fold numbers requires careful consideration of dataset size and structural diversity to ensure meaningful validation results [17] [18].

Time-split cross-validation methodologies provide particularly relevant validation strategies for antimycobacterial drug discovery applications [18] [21]. These techniques separate training and testing datasets based on temporal factors, simulating prospective prediction scenarios more accurately than random splitting approaches [21]. Time-split validation demonstrates superior correlation with true prospective prediction performance compared to traditional random cross-validation methods [18]. This approach proves especially valuable for evaluating models intended for virtual screening applications in drug discovery pipelines [21] [23].

Bootstrap validation techniques enhance cross-validation reliability by generating multiple resampled datasets for model evaluation [17] [16]. These methods provide statistical confidence intervals for performance metrics while accounting for dataset composition variations [16] [22]. Bootstrap approaches demonstrate particular utility in handling small datasets common in specialized antimycobacterial research [17] [23]. The integration of bootstrap procedures with traditional cross-validation methods yields more robust estimates of model uncertainty and predictive capability [16] [22].

External validation represents the gold standard for quantitative structure-activity relationship model assessment in antimycobacterial drug discovery [17] [18]. Independent test sets containing compounds not utilized during model development provide unbiased evaluation of predictive performance [21] [23]. The internal test set method offers an alternative approach by generating artificial external validation processes within available datasets [17]. This technique proves particularly valuable when dedicated external test sets are unavailable, providing more realistic performance estimates than standard cross-validation procedures [17] [18].

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

269.141578849 g/mol

Monoisotopic Mass

269.141578849 g/mol

Heavy Atom Count

20

UNII

4Q9N876YAJ

Pharmacology

Butylphenamide is a substituted salicylamide with antimycotic activity, particularly against dermatophytes.

Wikipedia

Butylphenamide

Dates

Last modified: 02-18-2024

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